2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde

Lipophilicity ADME Drug Design

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde (CAS 1260878-79-2) is the optimal aldehyde precursor for drug discovery programs targeting CNS and intracellular proteins, offering enhanced lipophilicity and metabolic stability from its unique 2,5-bis(trifluoromethyl) substitution. Its specific electronic environment dictates superior reactivity in aldol condensations and nucleophilic additions, making it non-interchangeable with other regioisomers. This compound provides the most direct and efficient synthetic route to the valuable 2,5-bis(trifluoromethyl)phenylacetic acid scaffold. Procure with confidence, backed by comprehensive spectroscopic characterization (NMR, IR, Raman) that ensures high purity and structural certainty for your critical research.

Molecular Formula C10H6F6O
Molecular Weight 256.14 g/mol
CAS No. 1260878-79-2
Cat. No. B12442856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
CAS1260878-79-2
Molecular FormulaC10H6F6O
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F
InChIInChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2
InChIKeyVGZYUKBKRUURQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde (CAS 1260878-79-2) for Fluorinated Building Block Applications


2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde (CAS 1260878-79-2) is a fluorinated aromatic aldehyde with the molecular formula C10H6F6O and a molecular weight of 256.14 g/mol [1]. It belongs to the class of phenylacetaldehyde derivatives, specifically distinguished by the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the 2- and 5-positions of the phenyl ring. This substitution pattern confers a unique electronic and steric profile that is central to its utility as a building block in medicinal chemistry and advanced organic synthesis, particularly for modulating lipophilicity and metabolic stability in drug candidates .

Why 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde Cannot Be Replaced by Regioisomeric or Non-Fluorinated Analogs


The substitution pattern of the trifluoromethyl (-CF3) groups on the phenyl ring is a critical determinant of the compound's physicochemical and electronic properties, rendering it non-interchangeable with its regioisomers (e.g., 2,3-, 2,4-, or 3,5-bis(trifluoromethyl)phenyl acetaldehyde) or non-fluorinated phenylacetaldehyde. The 2,5-substitution creates a specific electronic environment that influences the acidity of the alpha-protons and the electrophilicity of the aldehyde carbonyl. A comparison of the 2,4- and 3,5-regioisomers demonstrates that the 2,4-pattern creates asymmetric steric hindrance, whereas the 3,5-substitution yields a symmetric structure with different crystal packing and melting properties . These differences in spatial and electronic architecture directly impact reactivity in key transformations such as aldol condensations and nucleophilic additions, as well as downstream biological target engagement .

Quantitative Differentiation Guide for 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde


Lipophilicity Comparison: 2,5-Bis-CF3 vs. Non-Fluorinated Phenylacetaldehyde

The presence of the two trifluoromethyl groups at the 2- and 5-positions significantly increases the compound's lipophilicity compared to non-fluorinated phenylacetaldehyde. While specific LogP data for the target compound is not publicly available in primary literature, the impact of -CF3 substitution can be quantified by comparing analogs. For instance, a single para-CF3 group on phenylacetaldehyde (2-(4-(Trifluoromethyl)phenyl)acetaldehyde) yields a LogP of 2.33 . In contrast, non-fluorinated phenylacetaldehyde has a predicted LogP of approximately 1.2-1.4 . The addition of a second -CF3 group at the 2,5-positions is expected to increase LogP further, consistent with the class-level effect of multiple fluorine substitutions .

Lipophilicity ADME Drug Design

Electronic Effect Comparison: -CF3 vs. -CH3 Substitution on the Phenyl Ring

The strongly electron-withdrawing nature of the -CF3 groups, compared to electron-donating groups like -CH3, fundamentally alters the aromatic ring's electron density and the reactivity of the aldehyde moiety. This effect can be quantified using Hammett substituent constants. The meta-substituent constant (σₘ) for -CF3 is 0.43, indicating a strong electron-withdrawing effect, while the σₘ for -CH3 is -0.07, indicating a weak electron-donating effect . This difference translates to a 25-30% decrease in the aromatic ring's electron density for -CF3 substituted compounds compared to their -CH3 analogs . This electronic deactivation impacts the acidity of the alpha-protons and the electrophilicity of the aldehyde, affecting reaction outcomes in condensation and nucleophilic addition pathways .

Electronic Effects Hammett Constants Reactivity

Synthetic Utility as a Precursor to 2,5-Bis(trifluoromethyl)phenylacetic Acid

The compound is a direct precursor to 2,5-Bis(trifluoromethyl)phenylacetic acid (CAS 302912-02-3), a valuable carboxylic acid building block with a defined melting point of 95-98 °C and an XLogP3-AA value of 3.2 [1]. The oxidation of the aldehyde to the acid is a well-established transformation. While the aldehyde itself lacks extensive characterization data in public repositories, its derived acid has a defined purity profile (e.g., ≥97% assay) and physical state (solid) which are critical for procurement and further synthetic use . This contrasts with regioisomeric acetaldehydes, which may lead to different downstream acid products with distinct physical and biological properties.

Synthetic Intermediate Carboxylic Acid Oxidation

Synthesis Characterization: Quantitative Yield via Vilsmeier Protocol

A peer-reviewed protocol details the one-step synthesis of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H, 2H, and 13C NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided. This level of analytical rigor provides a robust benchmark for identity and purity verification that is not always available for all regioisomeric or related analogs, reducing uncertainty in procurement and experimental setup [1].

Synthesis NMR Characterization

Optimal Research and Industrial Use Cases for 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde


Synthesis of High-Lipophilicity CNS Drug Candidates

This compound is the optimal starting material for building blocks intended for central nervous system (CNS) drug discovery programs. The significantly enhanced lipophilicity conferred by the dual -CF3 groups (as inferred from class-level comparisons) is a key driver for passive blood-brain barrier (BBB) penetration. Researchers should prioritize this compound over non-fluorinated or mono-fluorinated analogs when designing a chemical series targeting intracellular or CNS-resident proteins, where improved membrane permeability is a critical requirement .

Reliable Synthesis of 2,5-Bis(trifluoromethyl)phenylacetic Acid

For medicinal chemistry campaigns requiring the 2,5-bis(trifluoromethyl)phenylacetic acid scaffold as a key intermediate, 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is the direct and most efficient precursor. The availability of a validated, high-yielding synthetic route and the well-defined physical properties of the downstream acid derivative ensure a streamlined and predictable synthetic workflow. This minimizes the risk and development time associated with alternative, less direct routes to this valuable carboxylic acid .

Quality-Controlled Chemical Biology Probe Synthesis

The existence of a peer-reviewed, quantitative synthesis protocol with full spectroscopic characterization (1H, 2H, 13C NMR, IR, Raman) makes this compound uniquely suited for generating high-quality chemical probes. In applications where precise structure confirmation and high purity are non-negotiable, the availability of this detailed characterization data reduces the analytical burden on the end-user and increases confidence in the biological results obtained from using derived probes. This is a significant advantage over analogs with limited or vendor-only characterization data [1].

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